molecular formula C21H16N2O3S B6577227 methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate CAS No. 461403-76-9

methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B6577227
CAS No.: 461403-76-9
M. Wt: 376.4 g/mol
InChI Key: JOASQVLAAWLWQI-UHFFFAOYSA-N
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Description

Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a biphenyl moiety, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the Suzuki–Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The biphenyl moiety can interact with various receptors or enzymes, potentially inhibiting or activating their function. The cyano group and thiophene ring can also contribute to the compound’s overall activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its biphenyl, cyano, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler biphenyl or thiophene derivatives .

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-13-17(12-22)20(27-18(13)21(25)26-2)23-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASQVLAAWLWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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